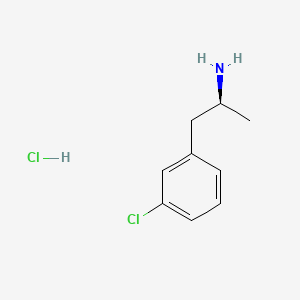
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzene ring, an ethanamine group, a chlorine atom at the 3-position, and a methyl group at the alpha position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with benzeneethanamine and appropriate chlorinating agents.
Chlorination: The benzeneethanamine undergoes chlorination at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The alpha position is methylated using methylating agents like methyl iodide in the presence of a base such as sodium hydride.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reagent flow rates to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or amines replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For instance, in neurological applications, it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneethanamine, 4-methoxy-alpha-methyl-, hydrochloride: Similar structure but with a methoxy group at the 4-position.
Benzeneethanamine, N,alpha,alpha-trimethyl-: Contains additional methyl groups on the nitrogen and alpha carbon.
Benzeneethanamine, N-(3-chloropropyl)-alpha-methyl-: Features a longer chlorinated side chain.
Uniqueness
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.
Eigenschaften
CAS-Nummer |
54676-33-4 |
|---|---|
Molekularformel |
C9H13Cl2N |
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
(2S)-1-(3-chlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
FTQFHXURUUGDCN-FJXQXJEOSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=CC=C1)Cl)N.Cl |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



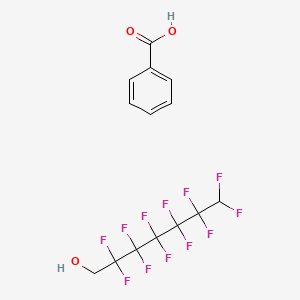
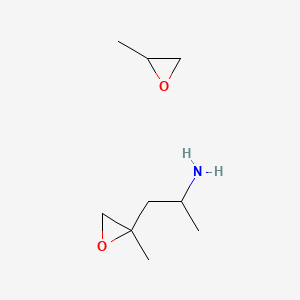
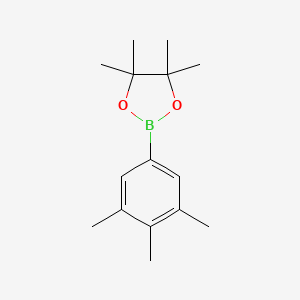

![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)

![N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B15092096.png)
![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)
![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)

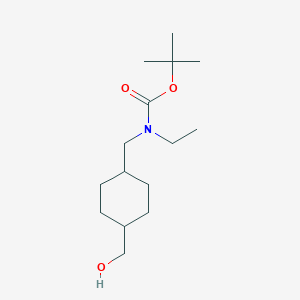
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
